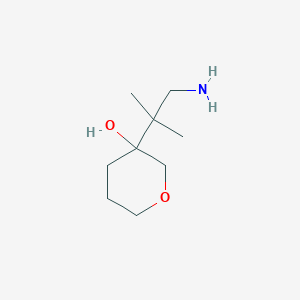

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” is a chemical compound with the IUPAC name 3-(2-amino-1,1-dimethylethyl)tetrahydro-3-furanol . It has a CAS Number of 1503390-91-7 and a molecular weight of 159.23 . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” is 1S/C8H17NO2/c1-7(2,5-9)8(10)3-4-11-6-8/h10H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” include its molecular weight (159.23 ), its physical form (powder ), and its storage temperature (4°C ).Wissenschaftliche Forschungsanwendungen

Engineered Biofuel Production

Biofuel Development : A study by Bastian et al. (2011) explored the modification of amino acid pathways in Escherichia coli to facilitate anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. By engineering ketol-acid reductoisomerase and alcohol dehydrogenase enzymes to use nicotinamide dinucleotide (NADH) instead of nicotinamide dinucleotide phosphate (NADPH), the study achieved 100% theoretical yield of isobutanol under anaerobic conditions. This work represents a significant advance in the development of economically competitive biofuel production processes (Bastian et al., 2011).

Synthetic Chemistry Advances

N-Substituted 1,3-Oxazinan-2-ones Synthesis : Trifunović et al. (2010) developed an efficient, simple synthesis method for N-substituted 1,3-oxazinan-2-ones through a one-pot reaction. This method involves the use of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating a novel approach to synthesize these compounds, which could have implications in medicinal chemistry and drug design (Trifunović et al., 2010).

Biochemistry and Medicinal Chemistry

Antioxidative Defense Mechanisms : Research by Zamora, Alaiz, and Hidalgo (1997) investigated the antioxidative activity of oxidized lipid/amino acid reaction products (OLAARPs), demonstrating their significant protective effects against lipid peroxidation and protein damage. This suggests that OLAARPs could play a critical role in antioxidative defense mechanisms, potentially mitigating oxidative stress-related diseases (Zamora, Alaiz, & Hidalgo, 1997).

Advanced Material Synthesis

Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization. This compound enables the generation of alkyl and nitroxide radicals under UV irradiation, facilitating the synthesis of polymers with potential applications in material science (Guillaneuf et al., 2010).

Safety And Hazards

The safety information for “3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol” includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

3-(1-amino-2-methylpropan-2-yl)oxan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINSWHPDTBKQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1(CCCOC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)

![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)

![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)